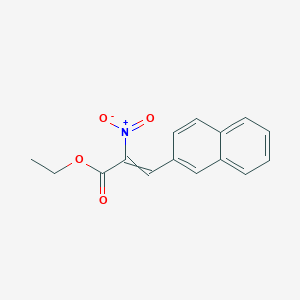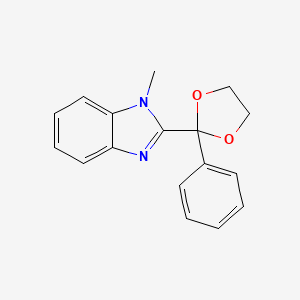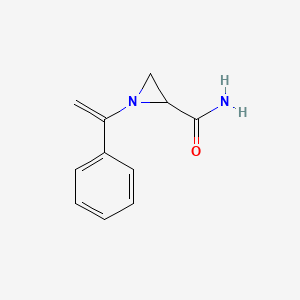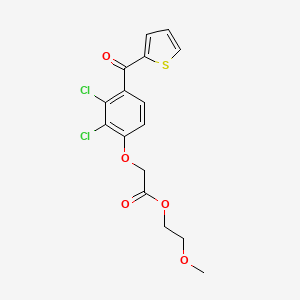![molecular formula C9H18N2O4 B14439966 Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate CAS No. 79448-19-4](/img/structure/B14439966.png)
Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate: is a chemical compound with the molecular formula C9H18N2O4 . It contains a total of 33 atoms, including 18 hydrogen atoms, 9 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . The compound features several functional groups, such as an ester, an N-nitroso group, a hydroxyl group, and a secondary alcohol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate can be achieved through various methods. One common approach involves the nitration of alkanes at high temperatures in the vapor phase . Another method includes the direct substitution of hydrocarbons with nitric acid or displacement reactions with nitrite ions . Additionally, the oxidation of primary amines can also yield nitro compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted nitroso derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl 3-[(4-hydroxybutyl)(nitroso)amino]propanoate
Comparison: Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate is unique due to its specific functional groups and molecular structure. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
79448-19-4 |
|---|---|
Molekularformel |
C9H18N2O4 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
methyl 3-[4-hydroxypentyl(nitroso)amino]propanoate |
InChI |
InChI=1S/C9H18N2O4/c1-8(12)4-3-6-11(10-14)7-5-9(13)15-2/h8,12H,3-7H2,1-2H3 |
InChI-Schlüssel |
KKWKCRFZMOHGEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCN(CCC(=O)OC)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
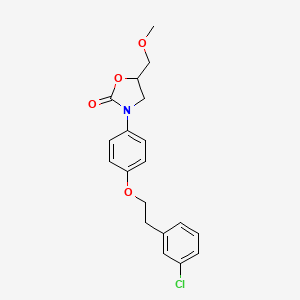
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)




![N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14439928.png)

